molecular formula C14H15NO B13145361 5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine

5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine

Cat. No.: B13145361
M. Wt: 213.27 g/mol
InChI Key: VFCIBDQTJVHOBA-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is a heterocyclic compound with a fused ring structure that includes a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . The reaction conditions typically include:

    Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)

    Solvent: Often carried out in an organic solvent such as ethanol or methanol

    Temperature: The reaction is usually conducted at elevated temperatures (e.g., 60-80°C) to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature

    Reduction: Sodium borohydride in methanol at room temperature

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide at elevated temperatures

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
  • 6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide

Uniqueness

5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is unique due to its fused furan and pyridine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

5-benzyl-6,7-dihydro-4H-furo[3,4-c]pyridine

InChI

InChI=1S/C14H15NO/c1-2-4-12(5-3-1)8-15-7-6-13-10-16-11-14(13)9-15/h1-5,10-11H,6-9H2

InChI Key

VFCIBDQTJVHOBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=COC=C21)CC3=CC=CC=C3

Origin of Product

United States

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